molecular formula C17H19BrN2O5 B11481444 5-[(E)-2-(3-bromo-5-ethoxy-4-propoxyphenyl)ethenyl]-3-methyl-4-nitro-1,2-oxazole

5-[(E)-2-(3-bromo-5-ethoxy-4-propoxyphenyl)ethenyl]-3-methyl-4-nitro-1,2-oxazole

Cat. No.: B11481444
M. Wt: 411.2 g/mol
InChI Key: PNNVTMPPLNKHSH-VOTSOKGWSA-N
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Description

5-[(1E)-2-(3-BROMO-5-ETHOXY-4-PROPOXYPHENYL)ETHENYL]-3-METHYL-4-NITRO-1,2-OXAZOLE is a complex organic compound characterized by its unique structure, which includes a brominated phenyl group, an ethoxy and propoxy substituent, and a nitro-oxazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(1E)-2-(3-BROMO-5-ETHOXY-4-PROPOXYPHENYL)ETHENYL]-3-METHYL-4-NITRO-1,2-OXAZOLE typically involves multiple steps, starting from commercially available precursors. One common approach is the bromination of 3-ethoxy-4-propoxybenzaldehyde, followed by a series of condensation and cyclization reactions to form the final oxazole ring. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired scale of production, cost-effectiveness, and environmental considerations. Optimization of reaction conditions, including temperature, pressure, and solvent choice, is crucial to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

5-[(1E)-2-(3-BROMO-5-ETHOXY-4-PROPOXYPHENYL)ETHENYL]-3-METHYL-4-NITRO-1,2-OXAZOLE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution of the bromine atom can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

5-[(1E)-2-(3-BROMO-5-ETHOXY-4-PROPOXYPHENYL)ETHENYL]-3-METHYL-4-NITRO-1,2-OXAZOLE has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and mechanisms.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-[(1E)-2-(3-BROMO-5-ETHOXY-4-PROPOXYPHENYL)ETHENYL]-3-METHYL-4-NITRO-1,2-OXAZOLE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

    3-BROMO-5-ETHOXY-4-HYDROXY-BENZALDEHYDE: A precursor in the synthesis of the target compound.

    4-BROMO-3,5-DIMETHYLANISOLE: Shares the brominated phenyl group but differs in other substituents.

    2-BROMO-5-METHOXY-1,3-DIMETHYLBENZENE: Another brominated aromatic compound with different functional groups.

Uniqueness

5-[(1E)-2-(3-BROMO-5-ETHOXY-4-PROPOXYPHENYL)ETHENYL]-3-METHYL-4-NITRO-1,2-OXAZOLE is unique due to its combination of a brominated phenyl group, ethoxy and propoxy substituents, and a nitro-oxazole moiety. This unique structure imparts specific chemical and biological properties that distinguish it from similar compounds.

Properties

Molecular Formula

C17H19BrN2O5

Molecular Weight

411.2 g/mol

IUPAC Name

5-[(E)-2-(3-bromo-5-ethoxy-4-propoxyphenyl)ethenyl]-3-methyl-4-nitro-1,2-oxazole

InChI

InChI=1S/C17H19BrN2O5/c1-4-8-24-17-13(18)9-12(10-15(17)23-5-2)6-7-14-16(20(21)22)11(3)19-25-14/h6-7,9-10H,4-5,8H2,1-3H3/b7-6+

InChI Key

PNNVTMPPLNKHSH-VOTSOKGWSA-N

Isomeric SMILES

CCCOC1=C(C=C(C=C1Br)/C=C/C2=C(C(=NO2)C)[N+](=O)[O-])OCC

Canonical SMILES

CCCOC1=C(C=C(C=C1Br)C=CC2=C(C(=NO2)C)[N+](=O)[O-])OCC

Origin of Product

United States

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